Sulfo-Cyanine3 tetrazine
Description
Contextualization of Bioorthogonal Chemistry in Contemporary Scientific Inquiry
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with or being perturbed by the native biochemical processes. wikipedia.orgnih.gov Coined by Carolyn R. Bertozzi in 2003, the concept has revolutionized the study of biomolecules. wikipedia.org It enables researchers to track molecules such as proteins, glycans, and lipids in real time and within the complexity of a living cell, offering insights that are often unattainable through genetic methods alone. wikipedia.orgnih.gov
The methodology typically involves a two-step strategy. acs.org First, a cellular substrate is metabolically or genetically engineered to incorporate a chemical reporter—a functional group not naturally found in the biological system, such as an azide (B81097). wikipedia.orgacs.org Second, a probe molecule carrying a complementary functional group is introduced. wikipedia.org This probe, often bearing a fluorescent dye or an affinity tag, reacts specifically and covalently with the chemical reporter. nih.gov
For a reaction to be deemed bioorthogonal, it must meet several stringent criteria:
Selectivity: The reacting partners must be mutually specific and not cross-react with endogenous functional groups. wikipedia.orgacs.org
Biological and Chemical Inertness: The reactants and the resulting covalent bond must be stable under physiological conditions and not disrupt the cell's natural chemistry. wikipedia.orgacs.org
Kinetics: The reaction must be rapid even at the low concentrations typical of biological systems. acs.org
Orthogonality: The functional groups involved should be abiotic, meaning they are not naturally present in the biological system being studied. acs.org
A number of powerful reactions have been developed that meet these requirements, including the Staudinger ligation, strain-promoted azide-alkyne cycloadditions (SPAAC), and the tetrazine ligation, which is central to the function of Sulfo-Cyanine3 tetrazine. wikipedia.orgnih.gov
Foundational Principles of Inverse Electron-Demand Diels-Alder Reactions for Molecular Conjugation
The inverse electron-demand Diels-Alder (IEDDA or DAinv) reaction is a powerful cycloaddition used for molecular conjugation. wikipedia.org First reported in 1959, its application in bioconjugation began to be explored in 2008. frontiersin.org This reaction is mechanistically related to the classic Diels-Alder reaction but differs in the electronic nature of its reactants. wikipedia.orgnih.gov Whereas a standard Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds between an electron-poor diene and an electron-rich dienophile. wikipedia.org
In the context of bioconjugation, the most common electron-poor dienes are tetrazines, which are four-nitrogen heterocyclic rings. wikipedia.orgsigmaaldrich.com These are paired with electron-rich dienophiles, typically highly strained alkenes such as trans-cyclooctenes (TCO) or norbornenes. frontiersin.orgsigmaaldrich.com The reaction involves the breaking of three pi-bonds to form two new, stable sigma bonds and one new pi-bond, creating a six-membered ring structure. wikipedia.org A key feature of the tetrazine-alkene IEDDA reaction is that it is often irreversible and releases a molecule of dinitrogen (N₂) as its only byproduct, rendering the ligation clean and efficient. sigmaaldrich.com
The IEDDA reaction is exceptionally well-suited for bioorthogonal chemistry due to several key advantages:
Extraordinary Reaction Rates: It is among the fastest known bioorthogonal reactions, enabling rapid labeling. nih.govharvard.edu
High Selectivity: The tetrazine and its strained alkene partner react with remarkable specificity for one another. sigmaaldrich.com
Biocompatibility: The reaction proceeds efficiently in aqueous media at physiological temperature and pH without the need for a catalyst. frontiersin.orgsigmaaldrich.com
Evolution of Fluorescent Cyanine (B1664457) Dyes in Imaging and Labeling Methodologies
The history of fluorescent probes in biology began with the synthesis of fluorescein (B123965) in the late 19th century. biotium.com A significant advancement came in the 1990s with the work of Alan Waggoner, who developed a new class of fluorescent labels based on cyanine dyes, inspired by their use in color photography. biotium.com
Cyanine dyes share a common structure consisting of two nitrogen-containing heterocycles connected by a polymethine bridge. biotium.com A key advantage of this structure is its tunability; the length of the polymethine chain can be altered to systematically change the dye's absorption and emission spectra. biotium.com However, early cyanine dyes suffered from issues of poor water solubility and a tendency to form non-fluorescent aggregates when conjugated to proteins, which quenched their signal. biotium.com
The solution to these problems was sulfonation. By introducing negatively charged sulfonate groups to the cyanine structure, researchers dramatically improved the dyes' hydrophilicity and reduced the intermolecular interactions that lead to aggregation and self-quenching. biotium.com This innovation led to the creation of the widely popular "Cy" dyes, including Cy3, which are known for their brightness, photostability, and biocompatibility in aqueous solutions. biotium.comaatbio.com Sulfo-Cyanine3 is a water-soluble, orange-red fluorescent dye from this class, valued for its performance in labeling proteins and nucleic acids. aatbio.comaxispharm.com Further developments, such as creating asymmetric cyanine structures, have led to dyes with larger Stokes shifts, which enhances signal-to-noise by increasing the separation between excitation and emission wavelengths. rsc.org
Overview of this compound as a Versatile Bioorthogonal Fluorescent Probe
This compound represents the culmination of the principles described above: it is a single molecule that integrates a bioorthogonal reactive handle with a high-performance fluorescent reporter. medchemexpress.commedkoo.com This probe consists of the sulfonated, water-soluble Sulfo-Cyanine3 dye core, which provides a bright and photostable orange-red fluorescence, covalently linked to a tetrazine ring. axispharm.combroadpharm.com
The function of this compound is to serve as a fluorescent reporter in bioorthogonal labeling experiments. medchemexpress.com The tetrazine moiety acts as the highly reactive, electron-poor diene for the IEDDA reaction. medkoo.com It selectively "clicks" with a trans-cyclooctene (B1233481) (TCO) or other strained alkene that has been previously incorporated into a target biomolecule. medkoo.comlumiprobe.com This rapid and specific covalent ligation allows researchers to precisely attach the fluorescent Sulfo-Cy3 dye to their molecule of interest within a complex biological milieu, enabling subsequent visualization and tracking through fluorescence microscopy or flow cytometry. harvard.eduaxispharm.com
The key features that make this compound a powerful research tool are:
Bioorthogonality: The tetrazine group ensures the probe reacts only with its intended dienophile partner, minimizing off-target labeling. sigmaaldrich.com
Bright Fluorescence: The Sulfo-Cyanine3 fluorophore offers a strong, reliable signal. axispharm.comlumiprobe.com
Aqueous Solubility: The sulfonate groups make the probe highly soluble and functional in physiological buffers and cellular environments. axispharm.comsapphirebioscience.comlumiprobe.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₄₇N₇O₁₀S₃ | medkoo.combroadpharm.com |
| Molecular Weight | ~894.05 g/mol | medkoo.combroadpharm.com |
| Excitation Maximum (λex) | ~550-554 nm | axispharm.combroadpharm.com |
| Emission Maximum (λem) | ~568-570 nm | axispharm.combroadpharm.com |
| Appearance | Dark red solid | lumiprobe.com |
| Solubility | Water, DMSO, DMF | broadpharm.comsapphirebioscience.com |
Properties
Molecular Formula |
C40H44KN7O7S2 |
|---|---|
Molecular Weight |
838.05 |
IUPAC Name |
Potassium (E)-2-[(E)-3-{3,3-Dimethyl-1-[6-({[p-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino)-6-oxohexyl]-5-(oxysulfonyl)-3H-indol-2-yl}-2-propenylidene]-1-methyl-3,3-dimethyl-5-indolinesulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI Key |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
SMILES |
CC(C1=CC(S(=O)(O[K])=O)=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(NCC4=CC=C(C5=NN=C(C)N=N5)C=C4)=O)C6=CC=C(S(=O)([O-])=O)C=C6C3(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Sulfo Cyanine3 Tetrazine
Multi-Step Organic Synthesis Pathways for Tetrazine Derivatives
The creation of functionalized tetrazine derivatives, the reactive component of Sulfo-Cyanine3 tetrazine, is a foundational aspect of its synthesis. These multi-step pathways are designed to build the core tetrazine ring and introduce functional groups necessary for subsequent conjugation and application.
The 1,2,4,5-tetrazine (B1199680) ring is the most explored isomer for bioorthogonal applications. researchgate.net Its synthesis can be achieved through various established organic chemistry methodologies. nih.govnih.gov A classic and significant approach is the Pinner synthesis, which involves the reaction of iminoesters with hydrazine (B178648), followed by cyclization and oxidation to form the 3,6-disubstituted 1,2,4,5-tetrazine ring. mdpi.com Lewis acid-catalyzed one-pot synthesis from nitriles and anhydrous hydrazine is another method that allows for the creation of both symmetrical and unsymmetrical s-tetrazines. nih.gov Other synthetic routes include using precursors like guanidine (B92328) derivatives, imidoyl chlorides, and aldehydes. mdpi.com
Once the basic tetrazine ring is synthesized, it often requires functionalization to enable conjugation with other molecules. nih.gov This can involve introducing specific reactive handles. For instance, a common strategy is the synthesis of monosubstituted tetrazines, which can then be used in cross-coupling reactions, such as the palladium-catalyzed Suzuki or silver-mediated Liebeskind–Srogl cross-coupling, to attach various functional groups. nih.gov The goal is to create a tetrazine molecule with a specific point of attachment for the cyanine (B1664457) dye, while the other positions on the ring can be modified to fine-tune its reactivity and stability. nih.govrsc.org
| Synthetic Method | Precursors | Key Steps | Reference |
|---|---|---|---|
| Pinner Synthesis | Iminoesters, Hydrazine | Condensation to form amidrazone, cyclization, and oxidation. | mdpi.com |
| Lewis Acid-Catalyzed Synthesis | Nitriles, Anhydrous Hydrazine | One-pot reaction catalyzed by Ni(II) or Zn(II) triflate. | nih.gov |
| From Guanidine Derivatives | Guanidine hydrochloride, Hydrazine | Multi-step procedure to produce valuable tetrazine precursors like 3,6-dihydrazino-1,2,4,5-tetrazine (DHT). | mdpi.com |
| From Imidoyl Chlorides | Imidoyl chlorides, Hydrazine | Condensation reaction. | mdpi.com |
The conjugation of the functionalized tetrazine moiety to the Sulfo-Cyanine3 fluorophore is a critical step that creates the final probe. Sulfo-Cyanine3 is a fluorescent dye from the cyanine family, characterized by its bright fluorescence and specific spectral properties. alfa-chemistry.comaxispharm.com The most prominent coupling strategy for creating this compound is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". rsc.orgmedchemexpress.com
In this context, the Sulfo-Cyanine3 dye is typically modified with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), while the tetrazine acts as the diene. lumiprobe.combroadpharm.com The reaction between the tetrazine and the TCO-modified dye is exceptionally fast and specific, proceeding readily under physiological conditions without interfering with biological processes. rsc.orglumiprobe.com Alternatively, the Sulfo-Cyanine3 dye can be functionalized with other reactive groups like NHS esters, which react with amine-functionalized tetrazines, or as an azide (B81097) or alkyne to participate in other click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). alfa-chemistry.commedchemexpress.com The resulting this compound is a water-soluble fluorescent probe ready for bioorthogonal labeling. medchemexpress.comlumiprobe.com
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (Ex) | ~550-554 nm | alfa-chemistry.comaxispharm.combroadpharm.com |
| Emission Maximum (Em) | ~568-570 nm | alfa-chemistry.comaxispharm.combroadpharm.com |
| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | broadpharm.com |
| Key Feature | Water-soluble due to sulfonate groups. | axispharm.com |
Achieving high purity is essential for the reliable performance of fluorescent probes in sensitive research applications. Following synthesis and conjugation, this compound must be rigorously purified to remove unreacted starting materials, byproducts, and other impurities. A combination of advanced chromatographic and spectroscopic techniques is employed to ensure the final product is of research-grade quality.
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone method for purifying fluorescently labeled molecules. researchgate.net This technique separates compounds based on their hydrophobicity, effectively isolating the desired dual-labeled product from unlabeled precursors and free dye. researchgate.net Flash chromatography is another valuable method that can offer improved reaction yields over traditional HPLC methods for some fluorescent probes. nih.govuniupo.it
For structural confirmation and quality control, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound, while Mass Spectrometry (MS) verifies its molecular weight. nih.govuniupo.it Capillary Electrophoresis (CE) based techniques, such as capillary transient isotachophoresis, have also been developed for the precise fractionation and purification of anionic fluorescent probes, achieving purities in the range of 95-99%. nih.govresearchgate.net
Design and Synthesis of this compound Derivatives for Specific Research Applications
The versatility of this compound can be expanded by creating derivatives with tailored properties. These modifications aim to improve the compound's performance in specific biological contexts, such as enhancing its solubility in aqueous systems or improving its biocompatibility for in vivo studies.
A major challenge for many organic fluorophores, including the parent Cyanine3 dye, is limited solubility in aqueous buffers, which are the standard for most biological experiments. lumiprobe.com To overcome this, Sulfo-Cyanine3 incorporates sulfonate (SO₃⁻) groups into its chemical structure. axispharm.comlumiprobe.com These ionic groups significantly increase the molecule's hydrophilicity, rendering it highly water-soluble. axispharm.comlumiprobe.comsapphirebioscience.com This enhanced solubility is crucial for preventing aggregation and ensuring efficient performance in labeling proteins, nucleic acids, and other biomolecules within their native aqueous environments. axispharm.commdpi.com The synthesis involves using a sulfonated version of the cyanine dye from the outset of the conjugation process.
For applications involving live cells or whole organisms, the biocompatibility of a probe is paramount. Polyethylene (B3416737) glycol (PEG) is a hydrophilic and biocompatible polymer that is often incorporated into the structure of biomolecules and probes to improve their characteristics in biological systems. uiowa.edu The process of attaching PEG chains, known as PEGylation, can enhance the stability of the probe, reduce non-specific binding to proteins and cells, and improve its pharmacokinetic profile in vivo. alfa-chemistry.comuiowa.edu
PEG chains can be incorporated into the this compound structure by using a PEG linker to connect the tetrazine moiety to the cyanine dye. mdpi.com This synthetic strategy involves using a heterobifunctional PEG linker that has appropriate reactive groups at each end to connect to the two components. The result is a probe that retains its specific reactivity and fluorescence while gaining the benefits of the PEG shield, making it more suitable for advanced imaging and therapeutic applications. alfa-chemistry.comuiowa.edu
Development of Diverse Linker Chemistries for Targeted Bioconjugation
The utility of this compound in biological research is fundamentally linked to its ability to covalently attach to specific biomolecules. This is achieved through the strategic incorporation of reactive chemical moieties, or "linkers," that can form stable bonds with complementary functional groups on target molecules such as proteins, nucleic acids, or cell-surface glycans. The development of diverse linker chemistries has expanded the application of the Sulfo-Cyanine3 fluorophore to a wide array of bioorthogonal and targeted labeling strategies.
The primary and most prominent linker chemistry associated with this compound involves the tetrazine group itself. This moiety is central to one of the most rapid and specific bioorthogonal reactions currently available: the inverse-electron-demand Diels-Alder (iEDDA) reaction. medchemexpress.commedchemexpress.combroadpharm.com In this reaction, the tetrazine (the diene) rapidly and selectively reacts with a strained alkene or alkyne (the dienophile), most commonly a trans-cyclooctene (TCO) derivative. broadpharm.comlumiprobe.cominterchim.fr
The key characteristics of the tetrazine-TCO ligation are its exceptional speed, with some of the fastest reaction kinetics reported for any bioorthogonal process, and its ability to proceed under physiological conditions without the need for a catalyst. interchim.frglpbio.cnmdpi.com The use of a methyltetrazine derivative, in particular, offers a balance of high reactivity towards TCO and enhanced stability at physiological pH. lumiprobe.com This reaction forms a stable covalent bond, making it an ideal method for labeling live cells, in vivo imaging, and tracking dynamic biological processes. medchemexpress.commdpi.com
The table below summarizes the principal bioconjugation reaction for this compound.
Table 1: Key Bioconjugation Reaction for this compound| Reactive Group on Probe | Reactive Partner (on target molecule) | Reaction Type | Key Features |
|---|---|---|---|
| Tetrazine / Methyltetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | Bioorthogonal, catalyst-free, and exhibits extremely fast reaction kinetics. interchim.frmdpi.com |
Beyond the intrinsic reactivity of the tetrazine group, the underlying Sulfo-Cyanine3 scaffold can be functionalized with a variety of other reactive linkers. This creates a panel of labeling reagents that, while sharing the same core fluorophore, can target different functional groups on biomolecules. This versatility allows researchers to select the most appropriate conjugation chemistry for their specific application. For instance, biomolecules can be tagged using linkers that react with primary amines, thiols, or alkynes.
These alternative functionalizations demonstrate the modularity of the Sulfo-Cyanine3 dye system. While this compound is specialized for reacting with strained olefins like TCO, related derivatives offer a broader range of targeting options.
The following table details various functionalized Sulfo-Cyanine3 derivatives and their respective bioconjugation chemistries.
Table 2: Functionalized Sulfo-Cyanine3 Derivatives for Bioconjugation| Derivative Name | Reactive Group | Target Functional Group | Reaction |
|---|---|---|---|
| This compound | Tetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder (iEDDA) medchemexpress.commedchemexpress.comlumiprobe.com |
| Sulfo-Cyanine3 maleimide | Maleimide | Thiol (e.g., on Cysteine residues) | Thiol-Maleimide Conjugation |
| Sulfo-Cyanine3 NHS ester | N-Hydroxysuccinimide (NHS) ester | Amine (e.g., on Lysine residues) | Amide Bond Formation medchemexpress.comaxispharm.com |
| Sulfo-Cyanine3 azide | Azide | Alkyne (e.g., DBCO, BCN for SPAAC) | Strain-Promoted or Copper-Catalyzed Alkyne-Azide Cycloaddition (SPAAC/CuAAC) medchemexpress.commedchemexpress.com |
| Sulfo-Cyanine3 amine | Amine | Carboxylic Acid (e.g., on Aspartate/Glutamate residues) | Amide Bond Formation (requires activator like EDC) medchemexpress.comnih.gov |
This development of diverse linker chemistries allows the core properties of the Sulfo-Cyanine3 dye—namely its brightness, photostability, and water solubility due to sulfonation—to be applied across a wide spectrum of biological labeling experiments. lumiprobe.comaxispharm.com The choice of linker dictates the conjugation strategy, enabling precise and targeted attachment to the biomolecule of interest.
Compound Index
Mechanistic and Kinetic Investigations of Inverse Electron Demand Diels Alder Reactions Utilizing Sulfo Cyanine3 Tetrazine
Detailed Reaction Mechanism of Tetrazine-Trans-Cyclooctene Ligation
The ligation between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates. interchim.frrsc.org The reaction is an inverse-electron-demand Diels-Alder cycloaddition, a process where an electron-poor diene (the tetrazine) reacts with an electron-rich dienophile (the TCO). wikipedia.org
The mechanism proceeds in a concerted [4+2] cycloaddition, where the highest occupied molecular orbital (HOMO) of the electron-rich TCO and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient tetrazine interact. wikipedia.org This initial cycloaddition forms a highly strained, unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N2) gas. ub.edu The expulsion of nitrogen gas is the thermodynamic driving force that renders the reaction irreversible and results in the formation of a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine. ub.edu
The "sulfo" group in Sulfo-Cyanine3 tetrazine denotes the presence of a sulfonate group, which imparts water solubility to the cyanine (B1664457) dye. alabiolab.robroadpharm.com This feature is particularly advantageous for reactions conducted in aqueous biological environments. lumiprobe.com The tetrazine moiety itself is the reactive handle for the iEDDA reaction. lumiprobe.com
Kinetic Studies of Cycloaddition Reactions with Various Dienophiles
The kinetics of the iEDDA reaction involving tetrazines are remarkably fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. interchim.fr These rapid kinetics are a key advantage for applications requiring swift labeling, such as in vivo imaging. interchim.fr
This compound and other tetrazine derivatives react readily with a variety of dienophiles, most notably strained alkenes and some cycloalkynes. lumiprobe.comsapphirebioscience.com Trans-cyclooctenes are the most common reaction partners due to their high ring strain, which significantly accelerates the reaction rate. interchim.frsapphirebioscience.com Other strained alkenes like cyclopropenes and norbornenes are also effective dienophiles. sapphirebioscience.com
While tetrazines are primarily known for their reactions with strained alkenes, they also react with certain strained, non-benzo-fused cycloalkynes. lumiprobe.com The reactivity with cycloalkynes like bicyclononyne (BCN) is also exceptionally fast. lumiprobe.com
Interactive Table: Reactivity of Tetrazines with Various Dienophiles
| Dienophile Class | Example(s) | General Reactivity with Tetrazines | Key Features |
| Strained Alkenes | Trans-cyclooctene (TCO), Cyclopropene, Norbornene | Exceptionally Fast | High ring strain drives the reaction. TCO is a benchmark for rapid bioorthogonal reactions. |
| Strained Cycloalkynes | Bicyclononyne (BCN) | Very Fast | Reactivity is comparable to or even faster than some azides in strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.com |
Several factors influence the kinetics of the this compound-mediated iEDDA reaction, particularly within complex biological environments:
Dienophile Strain: The degree of ring strain in the dienophile is a primary determinant of the reaction rate. Highly strained molecules like TCO exhibit the fastest kinetics.
Electronics: The reaction rate is enhanced by electron-donating groups on the dienophile and electron-withdrawing groups on the tetrazine, which lower the LUMO energy of the diene. ub.edu
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can sterically hinder the approach of the reactants, thereby slowing the reaction rate. ub.edu
Solvent: The aqueous nature of biological media is well-suited for reactions involving the water-soluble this compound. broadpharm.comlumiprobe.com The hydrophilicity imparted by the sulfonate groups helps to maintain the solubility and reactivity of the probe.
pH: Methyltetrazines, a common form of tetrazine used in these probes, exhibit good stability at physiological pH while maintaining high reactivity. lumiprobe.com
Examination of Chemo-selectivity and Bioorthogonality within Biological Systems
A critical feature of the iEDDA reaction between this compound and its dienophiles is its high chemoselectivity and bioorthogonality. rsc.org This means the reaction proceeds efficiently within a complex biological milieu without interfering with or being affected by the vast array of native functional groups present in cells and organisms. researchgate.net
The tetrazine and its strained alkene/alkyne partners are abiotic, meaning they are not naturally found in biological systems. This unique reactivity profile ensures that the labeling is highly specific to the intended target molecule that has been functionalized with the dienophile. The reaction's ability to proceed under physiological conditions (neutral pH, aqueous environment, and ambient temperature) further underscores its bioorthogonal nature. interchim.fraxispharm.com
Comparative Research on this compound-Mediated Reactions Versus Other Bioorthogonal Click Chemistry Platforms (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)
The iEDDA reaction involving tetrazines is often compared to another prominent click chemistry platform: the strain-promoted azide-alkyne cycloaddition (SPAAC). Both are powerful tools for bioorthogonal labeling, but they possess distinct characteristics.
Interactive Table: Comparison of iEDDA (Tetrazine-TCO) and SPAAC
| Feature | iEDDA (this compound-TCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics | Exceptionally fast, with second-order rate constants often in the range of 10³ to 10⁴ M⁻¹s⁻¹. interchim.fr | Generally slower than iEDDA, with rate constants typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹. |
| Reactants | Tetrazine (diene) and a strained alkene/alkyne like TCO (dienophile). sapphirebioscience.com | An azide (B81097) and a strained cyclooctyne (B158145) like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). |
| Byproducts | Releases dinitrogen gas (N₂), making the reaction irreversible. ub.edu | No byproducts are formed. |
| Stability of Probes | Tetrazines can have limited stability in some biological contexts. | Azides are generally very stable in biological systems. |
| Applications | Ideal for applications requiring extremely rapid labeling, such as real-time imaging of dynamic processes. researchgate.net | Widely used for a broad range of applications in cellular and molecular biology. researchgate.net |
Applications of Sulfo Cyanine3 Tetrazine in Biomedical Research Methodologies
Advanced Bioconjugation Techniques for Biomolecular Labeling
Sulfo-Cyanine3 tetrazine is instrumental in advanced bioconjugation, the process of chemically linking molecules to form a stable conjugate. The core of its utility lies in the inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" where the tetrazine moiety rapidly and specifically reacts with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). interchim.frmedchemexpress.combroadpharm.com This reaction is known for its exceptionally fast kinetics and high selectivity, proceeding efficiently under physiological conditions without the need for a copper catalyst. interchim.frlumiprobe.com The presence of sulfonate groups on the cyanine (B1664457) dye enhances its water solubility, making it particularly suitable for use in aqueous biological environments. lumiprobe.comaxispharm.com
Site-Specific Labeling of Proteins and Peptides for Functional Studies
The ability to label proteins and peptides at specific sites is crucial for understanding their function, localization, and interactions. This compound facilitates this through its reaction with dienophiles that can be incorporated into proteins. nih.gov One strategy involves the genetic expansion of the amino acid code to incorporate unnatural amino acids containing a tetrazine-reactive group, such as trans-cyclooctene. nih.gov This allows for the precise placement of the fluorescent label on the protein surface. Such site-specific labeling has been used to attach fluorophores for imaging, as well as other functional molecules like inhibitors or post-translational modifications. nih.gov
Covalent Conjugation to Nucleic Acids (DNA, RNA, Oligonucleotides) in Research Protocols
This compound is also employed for the covalent labeling of nucleic acids, including DNA, RNA, and oligonucleotides. interchim.fraxispharm.com This is often achieved by introducing a reactive partner, such as a trans-cyclooctene, into the nucleic acid structure during or after synthesis. The subsequent iEDDA reaction with this compound results in a stable, fluorescently tagged nucleic acid. nih.gov This methodology is valuable for a variety of applications, including fluorescent in situ hybridization (FISH), where labeled probes are used to detect specific nucleic acid sequences within cells, and for tracking the delivery and localization of therapeutic oligonucleotides. alfa-chemistry.comresearchgate.net The high selectivity of the tetrazine ligation ensures that the labeling process does not interfere with the biological function of the nucleic acids.
Labeling of Glycans and Carbohydrates for Cell Surface Probing
Glycans, complex carbohydrates present on the surface of cells, play critical roles in cellular communication and recognition. nih.gov this compound can be used to label these glycans, enabling the study of their distribution and dynamics. medchemexpress.commedchemexpress.com This is typically accomplished through metabolic glycan engineering, where cells are fed with unnatural sugar precursors containing a bioorthogonal handle like a trans-cyclooctene. researchgate.net These modified sugars are incorporated into the cell's glycans, which can then be specifically tagged with this compound. medchemexpress.commedchemexpress.com This approach has been used to visualize specific glycan structures on living cells and to investigate their roles in various biological processes. nih.gov
Integration into Antibody and Aptamer Conjugates for Targeted Research
Antibodies and aptamers are widely used as targeting moieties in biomedical research due to their high specificity for their respective targets. Conjugating this compound to these molecules creates powerful probes for targeted imaging and analysis. lumiprobe.comaxispharm.com The tetrazine group can be introduced into the antibody or aptamer, which is then reacted with a trans-cyclooctene-modified payload, or vice versa. This modular approach allows for the straightforward creation of highly specific fluorescent probes. These conjugates are employed in applications such as flow cytometry and immunofluorescence to identify and quantify specific cell populations or to visualize the distribution of target molecules in tissues. axispharm.com
Development and Utilization of Fluorescent Probes for Cellular and Subcellular Imaging Research
The bright and photostable fluorescence of the Sulfo-Cyanine3 core makes it an excellent fluorophore for imaging applications. lumiprobe.com When combined with the specific reactivity of the tetrazine group, it becomes a versatile tool for developing targeted fluorescent probes.
Methodologies for Live-Cell and Real-Time Imaging Applications
A significant advantage of the bioorthogonal nature of the tetrazine ligation is its compatibility with living systems. unimi.it This allows for the labeling and imaging of biomolecules in real-time within live cells. Researchers can introduce a trans-cyclooctene-modified biomolecule of interest into cells and then add this compound to the cell culture medium. The rapid and specific reaction leads to the fluorescent labeling of the target molecule with minimal disruption to cellular processes. nih.gov This "no-wash" labeling strategy is particularly valuable for dynamic studies, as it minimizes background fluorescence and allows for continuous observation of molecular events as they unfold. nih.gov
Visualization and Tracking of Organelle Dynamics and Intracellular Processes
The unique properties of this compound make it an invaluable probe for the real-time visualization and tracking of organelle dynamics and other intracellular events. Its bright and photostable fluorescence allows for clear imaging of cellular structures. axispharm.com Researchers can introduce a TCO-modified molecule that targets a specific organelle, such as mitochondria or the endoplasmic reticulum, and then introduce this compound. The subsequent bioorthogonal reaction results in the specific labeling and fluorescent visualization of the targeted organelle, enabling the study of its morphology, movement, and interactions with other cellular components over time. This approach has been instrumental in elucidating fundamental cellular processes.
Investigation of Protein-Protein and Protein-Nucleic Acid Interactions
Understanding the intricate network of interactions between proteins and nucleic acids is fundamental to molecular biology. This compound provides a versatile platform for studying these interactions with high specificity. axispharm.comalfa-chemistry.com By genetically encoding a TCO-containing unnatural amino acid into a protein of interest, researchers can selectively label that protein with this compound within a cellular context. nih.gov This allows for the direct visualization of the protein's localization and its colocalization with other fluorescently labeled proteins or nucleic acids, providing evidence of potential interactions. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed, where this compound acts as one half of a donor-acceptor pair, to measure the proximity between two molecules and thus confirm direct interactions in living cells. The use of stapled peptides conjugated with Sulfo-Cyanine3 has also been explored to investigate and modulate protein-protein interactions. explorationpub.com
Implementation of Pre-targeting Strategies for Molecular Delivery and Imaging Research
Pre-targeting strategies have gained significant traction in molecular imaging and targeted delivery research as a means to improve the signal-to-background ratio and reduce off-target effects. mdpi.com
Two-Step Labeling Approaches for Enhanced Signal-to-Background Ratios
In a typical pre-targeting approach, a TCO-modified targeting molecule, such as an antibody or a nanobody specific for a cell surface receptor, is first administered. This targeting molecule is allowed to accumulate at the desired site and clear from non-target tissues. Subsequently, the much smaller and faster-clearing this compound is administered. mdpi.com The rapid and specific iEDDA reaction between the tetrazine and the TCO-modified targeting molecule leads to the localized accumulation of the fluorescent signal at the target site. mdpi.com This two-step process significantly reduces background fluorescence from unbound probes, leading to a much-improved signal-to-background ratio and enhanced imaging sensitivity. acs.org
Sequential Assembly of Molecular Architectures in Research Models
The principles of pre-targeting can be extended to the sequential assembly of more complex molecular architectures within a research model. By using molecules with multiple, distinct bioorthogonal reactive groups, researchers can build multi-component systems in a stepwise manner. For instance, a TCO-functionalized scaffold could first be targeted to a specific location. Then, this compound could be added for visualization, followed by another molecule carrying a different functionality and a tetrazine-reactive group. This allows for the controlled, in-situ construction of molecular devices for various research purposes, including the investigation of multi-protein complexes or the development of targeted therapeutic delivery systems. mdpi.com
Integration into Advanced Materials Science and Nanotechnology Research
The versatility of this compound extends beyond traditional biological applications into the realm of materials science and nanotechnology.
Surface Functionalization of Nanoparticles for Bio-Probing Applications
Nanoparticles, such as gold nanoparticles, quantum dots, and liposomes, are increasingly being used as platforms for bio-probing and imaging. The surface of these nanoparticles can be functionalized with TCO groups. Subsequent reaction with this compound allows for the straightforward and efficient fluorescent labeling of these nanomaterials. acs.org This enables researchers to track the nanoparticles' distribution and fate in biological systems. Furthermore, by co-functionalizing the nanoparticle surface with targeting ligands and this compound, multifunctional nanoprobes can be created for simultaneous targeting and imaging applications. For example, research has shown the successful use of tetrazine reactions to label biomarkers on cells with magneto-fluorescent nanoparticles. acs.org
Development of Responsive Polymer Conjugates for Controlled Release Research
The integration of this compound into stimuli-responsive polymer conjugates represents a sophisticated approach in biomedical research, primarily aimed at visualizing and quantifying controlled release mechanisms. The unique properties of this compound, particularly its bioorthogonal reactivity and intense fluorescence, make it an invaluable tool for developing and validating "smart" polymer systems designed to release therapeutic or diagnostic agents in response to specific environmental triggers. In this context, the dye conjugate typically functions as a high-fidelity reporter rather than the payload itself, enabling researchers to track the polymer's behavior in real-time.
The core of this methodology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of click chemistry known for its rapid kinetics and high specificity in biological conditions. lumiprobe.cominterchim.fr This reaction occurs between the tetrazine group on the Sulfo-Cyanine3 molecule and a strained alkene, such as a trans-cyclooctene (TCO) or norbornene, which is incorporated into the polymer structure. nih.govdb-thueringen.de This covalent conjugation is highly efficient and proceeds without the need for toxic catalysts, making it ideal for use in sensitive biological systems. interchim.fr By strategically placing this linkage, researchers can design systems where a change in the polymer's structure, triggered by a stimulus, results in a measurable change in the fluorescence signal.
Principles of Application in Stimuli-Responsive Systems
The development of these conjugates focuses on creating polymers that are stable under normal physiological conditions but undergo a structural change when exposed to a specific trigger, such as a change in pH or redox potential. These triggers are often characteristic of pathological environments, like tumors or inflamed tissues. researchgate.net
pH-Responsive Conjugates: Many smart polymers are designed to respond to the acidic environment of tumors (pH ~6.5) or intracellular compartments like endosomes (pH ~5.0). doi.orgnih.gov In this research area, a polymer can be synthesized with acid-labile bonds. This compound can be "clicked" onto a part of the polymer that is cleaved off when the pH drops. As the polymer conjugate breaks apart, the fluorescent dye is released, and the change in its localization and diffusion can be monitored by fluorescence microscopy to confirm that the carrier has responded to the acidic trigger as designed. nih.gov
Redox-Responsive Conjugates: The intracellular environment of cancer cells has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. nih.govmdpi.com This difference is exploited by creating polymer micelles or hydrogels crosslinked with redox-sensitive bonds, such as disulfide bonds. rsc.orgnih.gov this compound can be conjugated to these polymers to study their stability and degradation. In their intact, nanoparticle form, the fluorescence may be concentrated or partially quenched. Upon entering a high-GSH environment, the disulfide bonds break, causing the polymer conjugate to disassemble and release its contents. This event is accompanied by a de-quenching or diffusion of the Sulfo-Cyanine3 fluorescence, providing a clear signal that the controlled release mechanism has been activated. nih.gov
The data derived from using this compound as a reporter is crucial for optimizing the design of these polymer conjugates for future therapeutic applications. It allows for precise measurement of release kinetics and confirmation of the stimuli-responsive behavior at the cellular and subcellular levels.
Data on this compound in Polymer Research
The utility of this compound in this field stems from its distinct chemical and photophysical properties, which are well-suited for creating traceable polymer conjugates.
| Property | Description | Significance in Polymer Research |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) with strained alkenes (e.g., TCO). lumiprobe.com | Enables highly specific, rapid, and catalyst-free "click" conjugation to polymers under physiological conditions. interchim.fr |
| Water Solubility | The "sulfo" groups ensure high solubility in aqueous buffers. lumiprobe.combroadpharm.com | Allows for straightforward conjugation reactions in biologically relevant media without organic co-solvents that could disrupt polymer structures. |
| Excitation Max. | ~548-550 nm. lumiprobe.combroadpharm.com | Falls within a common wavelength range for many fluorescence microscopes and imaging systems. |
| Emission Max. | ~563-570 nm. lumiprobe.combroadpharm.com | Emits a bright, visible orange-red fluorescence that is easily detectable. |
| Photostability | Exhibits strong resistance to photobleaching compared to other dyes. | Enables longer-term imaging experiments required to track polymer degradation and release over several hours or days. |
This table summarizes key properties of this compound relevant to its application in developing responsive polymer conjugates.
Research Findings on Tetrazine-Functionalized Responsive Polymers
While studies specifically detailing the release of this compound as a payload are limited, extensive research validates the use of tetrazine chemistry to build and analyze stimuli-responsive polymer systems. These findings establish the principles that underpin the use of this compound as a fluorescent probe in this context.
| Polymer System | Stimulus | Role of Tetrazine Chemistry | Model Payload / Application | Research Outcome |
| Poly(ethylene glycol) (PEG) Hydrogel | None (structural) | Covalent crosslinking via tetrazine-norbornene reaction. nih.gov | Hydrogel formation | Demonstrated that tetrazine-based crosslinking creates robust hydrogels with enhanced mechanical properties compared to other click chemistry methods. nih.gov |
| Tumor-Responsive Micelles | Acidic pH | Tetrazine groups on a pH-sensitive polymer become active in acidic conditions. researchgate.net | Prodrug (CyPVE) | Showed that polymer disassembly at tumor pH could activate tetrazine groups, triggering a bioorthogonal reaction for site-specific prodrug activation. researchgate.net |
| TCO-Carbamate Conjugate | Tetrazine addition | Tetrazine-TCO "click-to-release" reaction. nih.gov | Doxorubicin (Dox) | Established that the IEDDA reaction itself can be used as a trigger to cleave a carbamate (B1207046) linker and release a drug molecule with spatiotemporal control. nih.gov |
| S,S-Tetrazine Hydrogel | Visible Light / H₂O₂ | Photocleavable S,S-tetrazine linkages form the hydrogel network. | Doxorubicin (Dox) | Developed a hydrogel that efficiently degrades and releases its payload upon irradiation with light, demonstrating an externally triggered release mechanism. |
This table presents selected research findings where tetrazine chemistry is integral to the function of stimuli-responsive polymer systems for controlled release, illustrating the methodologies in which this compound would serve as a vital analytical tool.
Spectroscopic and Photophysical Characterization in Research Contexts
Comprehensive Spectroscopic Analysis in Various Solution and Biological Media
Sulfo-Cyanine3 tetrazine is a water-soluble fluorescent dye characterized by its bright orange-red emission. nih.gov Its solubility in aqueous solutions is enhanced by the presence of sulfonate groups, making it highly suitable for use in biological buffers without the need for organic co-solvents. technologynetworks.com The core spectral properties of this compound are summarized in the table below, compiled from various sources. The excitation maximum is consistently reported in the range of 548–554 nm, with a corresponding emission maximum around 563–570 nm. medchemexpress.com This places its spectral characteristics firmly within the range of common laser lines and filter sets used in fluorescence microscopy and flow cytometry.
The molar extinction coefficient, a measure of how strongly the molecule absorbs light at a given wavelength, is high, typically around 150,000–162,000 L·mol⁻¹·cm⁻¹. This high value contributes to the brightness of the probe. The fluorescence quantum yield, which describes the efficiency of converting absorbed photons into emitted photons, has been reported to be approximately 0.1 in aqueous solution. medchemexpress.com It is important to note that the tetrazine moiety itself can act as a fluorescence quencher, and its reaction with a dienophile, such as a trans-cyclooctene (B1233481) (TCO), can lead to a significant increase in fluorescence intensity. nih.govrsc.org
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λex) | 548 - 554 nm | medchemexpress.com |
| Emission Maximum (λem) | 563 - 570 nm | medchemexpress.com |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 L·mol⁻¹·cm⁻¹ | medchemexpress.com |
| Fluorescence Quantum Yield (Φ) | ~0.1 | medchemexpress.com |
| Recommended Solvents | Water, DMSO, DMF | medchemexpress.com |
Photostability and Photobleaching Characteristics under Diverse Imaging Conditions
Photostability is a critical attribute for any fluorophore used in imaging applications, as it determines the duration over which a reliable signal can be detected under continuous illumination. This compound is generally described as a photostable dye. lumiprobe.com The cyanine (B1664457) dye family, to which Sulfo-Cyanine3 belongs, is known for its robust performance in imaging experiments, exhibiting greater stability than some traditional fluorophores. technologynetworks.com
Research on related cyanine-styryl dyes has shown that their structural design can be optimized for photostability. nih.gov While specific, detailed quantitative studies on the photobleaching kinetics of this compound under a wide variety of imaging conditions (e.g., different laser powers, illumination times, and buffer compositions) are not extensively published in comparative formats, its widespread use in demanding applications like super-resolution microscopy suggests a high degree of photostability. researchgate.net The inherent stability of the cyanine core, combined with modifications like sulfonation, contributes to its resilience against photochemically induced degradation. lumiprobe.com
Strategies for Optimizing Fluorescence Quantum Yield and Brightness in Research Applications
The brightness of a fluorescent probe is a product of its molar extinction coefficient and its fluorescence quantum yield. While this compound is already a bright fluorophore, several strategies can be employed to further optimize its fluorescence output in research settings.
A primary strategy is exploiting the fluorogenic nature of the tetrazine ligation. The tetrazine moiety, when directly conjugated to the cyanine fluorophore, acts as a quencher, reducing the dye's quantum yield. nih.govrsc.org Upon reaction with a strained alkene or alkyne, such as in a bioorthogonal labeling experiment, the electronic properties of the system are altered, disrupting the quenching mechanism and leading to a significant "turn-on" of fluorescence. nih.govresearchgate.net This can result in a dramatic increase in the fluorescence quantum yield and, consequently, the brightness of the labeled species. This "two-factor fluorogenicity," where fluorescence is enhanced both by the chemical reaction and by the local environment (e.g., binding to a biomolecule), is a powerful strategy for achieving high signal-to-background ratios. nih.gov
Another approach to enhancing quantum yield is to increase the structural rigidity of the dye. nih.gov For cyanine dyes, a major pathway for non-radiative decay (energy loss without emitting a photon) is through cis-trans isomerization of the polymethine bridge. researchgate.net By restricting this rotational freedom, for instance, through binding to a macromolecule like DNA or protein, the probability of radiative decay (fluorescence) is increased. researchgate.netnih.gov This is why the fluorescence of cyanine dyes can be highly sensitive to their local environment, a property discussed in the following section. Research into novel cyanine structures, such as the Cyanine3B variant, has also led to dyes with inherently higher quantum yields and photostability. lumiprobe.com
Investigation of Environmental Sensitivity of Fluorescence (e.g., pH, solvent polarity effects)
The fluorescence of Sulfo-Cyanine3 and related cyanine dyes is known to be influenced by the local chemical environment, a factor that can be both a challenge and an opportunity in experimental design.
pH Sensitivity: An important characteristic of sulfo-cyanine dyes is their relative insensitivity to pH over a broad physiological range. Experimental data for Sulfo-Cyanine3 shows that its fluorescence intensity remains nearly constant in buffer solutions with pH values ranging from 3.5 to 8.3. lumiprobe.com This stability makes it a reliable probe for studies in various cellular compartments and in experiments where pH may fluctuate.
Solvent Polarity and Viscosity: The fluorescence quantum yield of cyanine dyes is often dependent on the polarity and viscosity of the solvent. nih.gov Generally, an increase in solvent viscosity can lead to an increase in fluorescence quantum yield. nih.gov This is attributed to the restriction of intramolecular rotations in the polymethine chain, which reduces the rate of non-radiative decay processes. researchgate.netnih.gov Conversely, changes in solvent polarity can also affect the excited state of the dye and influence its fluorescence properties. nih.gov
Quenching Effects: As mentioned previously, the tetrazine ring itself acts as a quencher of the cyanine fluorescence. nih.gov This intramolecular quenching is relieved upon the inverse-electron-demand Diels-Alder cycloaddition reaction with a dienophile, leading to the fluorogenic "turn-on" effect. rsc.org Furthermore, the fluorescence of cyanine dyes can be quenched by proximity to certain nucleobases in DNA, an effect that is dependent on the specific sequence. researchgate.net This highlights the importance of considering the immediate molecular environment when interpreting fluorescence data from this compound conjugates.
Future Directions and Emerging Research Avenues for Sulfo Cyanine3 Tetrazine
Development of Next-Generation Sulfo-Cyanine3 Tetrazine Derivatives with Enhanced Properties
The quest for improved performance is a constant in scientific research, and this compound is no exception. Efforts are underway to develop next-generation derivatives with superior characteristics. Key areas of focus include:
Enhanced Brightness and Photostability: While Sulfo-Cyanine3 is already known for its bright fluorescence, researchers are working on modifications to its chemical structure to further increase its quantum yield and resistance to photobleaching. axispharm.comalfa-chemistry.com This will enable longer and more sensitive imaging experiments.
Tuning of Spectral Properties: The development of derivatives with shifted absorption and emission spectra is a significant area of interest. axispharm.com This would allow for greater flexibility in multicolor imaging experiments, minimizing spectral overlap with other fluorophores. adcreviews.com
Improved Water Solubility and Biocompatibility: The "sulfo" group already imparts good water solubility. axispharm.com However, further modifications, such as the addition of more sulfonate groups or polyethylene (B3416737) glycol (PEG) linkers, can enhance solubility and reduce non-specific binding, leading to improved biocompatibility in living systems. alfa-chemistry.commedchemexpress.com
Increased Reaction Kinetics: The speed of the bioorthogonal reaction is crucial for capturing dynamic cellular processes. interchim.fr Synthesizing derivatives with altered electronic properties on the tetrazine ring can lead to even faster reaction rates with dienophiles like trans-cyclooctene (B1233481) (TCO). nih.govinterchim.fr
Expansion of Bioorthogonal Reaction Scope to Novel Dienophiles and Biological Targets
The versatility of this compound is intrinsically linked to its bioorthogonal reaction partner. Expanding the repertoire of dienophiles and the range of biological targets is a key future direction.
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne dienophile is the cornerstone of its application. db-thueringen.demdpi.com Trans-cyclooctene (TCO) is a commonly used dienophile due to its high reactivity. medchemexpress.combroadpharm.com However, the exploration of other dienophiles is an active area of research. nih.gov For instance, researchers have investigated the use of norbornenes and cyclopropenes as alternative reaction partners. nih.gov These novel dienophiles can offer different reaction kinetics and stability profiles, providing a broader toolkit for bioorthogonal labeling. nih.gov
Furthermore, the application of this compound is expanding to new biological targets beyond proteins and nucleic acids. alfa-chemistry.com For example, it is being used to label cell-surface glycoconjugates that have been metabolically engineered to incorporate a dienophile. medchemexpress.commedchemexpress.com This allows for the specific visualization and tracking of these important biomolecules. The ability to target a wider array of biomolecules will open up new avenues for studying cellular processes in unprecedented detail.
Integration into Multi-Modal Imaging and Sensing Platforms for Comprehensive Data Acquisition
The future of biological imaging lies in obtaining a holistic view of cellular events. Integrating this compound into multi-modal imaging and sensing platforms is a crucial step in this direction. This involves combining its fluorescence properties with other imaging techniques to gain complementary information.
For instance, researchers are developing hybrid probes that incorporate this compound for fluorescence imaging alongside a radiotracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov This allows for both high-resolution cellular imaging and deep-tissue in vivo tracking. nih.gov
Furthermore, this compound can be incorporated into sensing platforms. For example, its fluorescence can be designed to be "turned on" or "turned off" upon reaction with a specific target, creating a fluorogenic probe. nih.gov This allows for the detection of specific molecules or enzymatic activities within a cell. The development of such sensors will provide powerful tools for diagnostics and fundamental research.
Applications in Quantitative Chemical Biology and Systems Biology Research
The ability to not just visualize but also quantify biological processes is a major goal in chemical biology. This compound is poised to play a significant role in this area. By carefully controlling labeling conditions and using advanced imaging techniques, it is possible to quantify the number of labeled molecules within a cell or even a whole organism. researchgate.net
This quantitative data is invaluable for systems biology research, where the goal is to understand the complex interplay of various components within a biological system. nih.gov By providing precise measurements of protein expression levels, localization, and interactions, this compound can help to build more accurate models of cellular networks.
Automation and High-Throughput Screening Methodologies Employing this compound
To accelerate the pace of discovery, there is a growing need for automated and high-throughput methodologies. solubilityofthings.com The robust and specific nature of the tetrazine ligation makes it well-suited for such approaches.
Liquid handling robots can be programmed to perform labeling reactions in a 96-well plate format, allowing for the rapid screening of many different conditions or compounds. nih.govresearchgate.net This is particularly useful in drug discovery, where large libraries of potential drug candidates need to be tested for their effects on specific cellular targets. solubilityofthings.com By coupling this compound labeling with automated microscopy and image analysis, researchers can quickly and efficiently gather vast amounts of data, significantly speeding up the research and development process. nih.gov
Q & A
Q. What are the key synthetic strategies for Sulfo-Cyanine3 tetrazine, and how do conjugation designs influence fluorogenicity?
this compound is synthesized by conjugating tetrazine moieties to the cyanine dye via three primary strategies:
- Direct conjugation : Tetrazine is linked directly to the cyanine core, enabling efficient fluorescence quenching via internal conversion .
- Phenylene-linked (TBET design) : A phenylene spacer separates tetrazine and cyanine, utilizing through-bond energy transfer for modulation.
- Vinylene-conjugated (π-extended) : Extends conjugation to enhance electronic interactions, but may reduce fluorogenic contrast due to incomplete quenching . Methodological Insight : Direct conjugation (e.g., probes 1a–b in ) outperforms TBET and π-extended designs in fluorogenicity due to stronger intramolecular quenching. Optimize synthetic routes using high-purity dienophiles (e.g., BCN) to validate fluorogenic responses.
Q. How do reaction kinetics and solvent conditions impact tetrazine-based bioorthogonal labeling?
- Kinetics : Second-order rate constants for tetrazine ligation vary with dienophiles. For example, trans-cyclooctene (TCO) reacts at ~6000 M⁻¹s⁻¹, enabling rapid labeling in live-cell imaging . Cyclopropenes exhibit slower kinetics (~200–1000 M⁻¹s⁻¹) but greater stability in vivo .
- Solvent Effects : Solvent polarity and steric interactions modulate regiospecificity. Acetonitrile stabilizes tetrazine-enamine π-stacking, favoring meta-product formation, while hexane creates steric hindrance that reduces reaction efficiency . Experimental Design : Use stopped-flow kinetics ( ) to quantify rate constants under physiological conditions (e.g., 50 mM MOPS, pH 7.5).
Advanced Questions
Q. How can researchers optimize fluorogenic responses of this compound in live-cell imaging?
- Probe Design : Prioritize direct conjugation () and select dienophiles with high strain energy (e.g., TCO over norbornene) to maximize reaction rates .
- Fluorogenic Enhancement : Use π-conjugated tetrazines (e.g., buta-1,3-diene derivatives) to amplify fluorescence turn-on (up to 400-fold) post-reaction .
- Validation : Perform time-lapse microscopy with control experiments (e.g., untagged cells) to quantify signal-to-background ratios .
Q. How to resolve contradictions in reaction efficiency under varying pH or ionic strength?
- Data Contradictions : Conflicting reports on tetrazine stability in acidic environments may arise from solvent-specific interactions. For example, hexane reduces meta-product formation due to steric effects .
- Troubleshooting :
Use computational modeling (e.g., MOPS algorithm with MM3 force field) to predict solvent-probe interactions .
Validate experimentally via HPLC or mass spectrometry to identify byproducts under suboptimal conditions.
Q. What strategies enable the integration of this compound into microelectrode arrays for redox sensing?
- Electrochemical Control : Exploit tetrazine’s redox activity by reducing it to dihydrotetrazine, which is inert to cycloaddition. This allows reversible functionalization of electrodes .
- Application : Design microelectrodes with tetrazine probes for real-time detection of biomolecules (e.g., dopamine) via redox-coupled fluorescence changes.
- Validation : Use cyclic voltammetry to correlate electrochemical signals with fluorogenic responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
